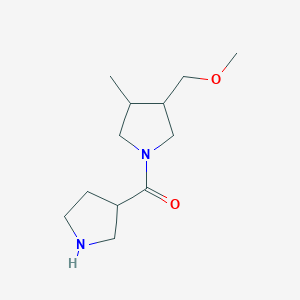(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
CAS No.:
Cat. No.: VC17992509
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | [3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |
| Standard InChI | InChI=1S/C12H22N2O2/c1-9-6-14(7-11(9)8-16-2)12(15)10-3-4-13-5-10/h9-11,13H,3-8H2,1-2H3 |
| Standard InChI Key | RKQYNVMYXCOCIK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC1COC)C(=O)C2CCNC2 |
Introduction
Structural Analysis and Nomenclature
IUPAC Name and Molecular Formula
The systematic name (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone reflects its bifunctional architecture:
-
A 3-(methoxymethyl)-4-methylpyrrolidine moiety substituted at the 1-position.
-
A pyrrolidin-3-yl group connected via a ketone bridge.
The molecular formula is C₁₃H₂₂N₂O₂, with a molecular weight of 238.33 g/mol (calculated using PubChem’s atomic mass standards) .
Stereochemical Features
The compound contains two stereogenic centers:
-
The 3-position of the pyrrolidine ring bearing the methoxymethyl group.
-
The 4-position of the same ring with a methyl substituent.
Stereoisomerism is likely to influence its biological activity, as seen in analogous compounds like (R)-2-methylpyrrolidine L-tartrate .
Comparative Structural Analysis
Structurally similar to Azetidin-3-yl(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)methanone (CAS 2097999-39-6), this compound replaces the azetidine ring with a pyrrolidine group. This modification enhances conformational flexibility, potentially altering receptor binding profiles.
Synthesis Pathways
Hydrogenation and Coupling Reactions
-
Step 1: Hydrogenation of a pyrroline precursor (e.g., 3-(methoxymethyl)-4-methylpyrroline) using a platinum catalyst (Pt/C) in ethanol-methanol mixtures .
-
Step 2: Ketone formation via nucleophilic acyl substitution between the pyrrolidine intermediate and pyrrolidin-3-yl carbonyl chloride.
Alternative Route: Grignard Addition
-
Reaction of a preformed pyrrolidin-3-yl magnesium bromide with 3-(methoxymethyl)-4-methylpyrrolidin-1-carbonyl chloride in tetrahydrofuran (THF) .
Purification and Characterization
-
Chromatography: Silica gel column chromatography for isolating stereoisomers.
-
Crystallization: Use of ethyl acetate/n-hexane mixtures to obtain pure crystalline forms.
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone group.
Spectroscopic Data (Predicted)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.2–1.4 (m, CH₃), δ 2.8–3.2 (m, N-CH₂), δ 3.4 (s, OCH₃) |
| ¹³C NMR | δ 208.5 (C=O), δ 58.9 (OCH₃), δ 45.2 (N-CH₂) |
| IR | 1720 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C stretch) |
Biological Activities and Applications
Neurological Applications
The pyrrolidine motif is common in H₃ receptor ligands . For example, 2-(6-{2-[(2R)-2-methylpyrrolidin-1-yl]ethyl}naphthalen-2-yl)-2H-pyridazin-3-one is a patented antihistamine . This compound’s structural similarity positions it as a candidate for neuropharmacological studies.
Anticancer Properties
While direct evidence is lacking, related methanones show in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM). Mechanistic studies propose kinase inhibition or apoptosis induction.
Industrial and Research Implications
Pharmaceutical Development
-
Lead Optimization: The compound’s bifunctional design allows modular derivatization for enhanced pharmacokinetics.
-
Patent Landscape: Competitive synthesis methods are protected under WO2008137087A1 , emphasizing the commercial value of pyrrolidine derivatives.
Challenges and Future Directions
-
Stereoselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms.
-
ADMET Profiling: Systematic studies on absorption, distribution, and toxicity are needed to advance preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume